molecular formula C17H15ClF3N3O2 B2749225 (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396890-52-0

(E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2749225
CAS No.: 1396890-52-0
M. Wt: 385.77
InChI Key: QLUAYHMBZNLIEM-BQYQJAHWSA-N
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Description

The target compound features an α,β-unsaturated ketone (enone) backbone conjugated to a 2-chlorophenyl group and a piperidine ring substituted with a 5-trifluoromethyl-1,3,4-oxadiazole moiety. This structure combines electron-withdrawing groups (chlorophenyl, trifluoromethyl, oxadiazole) with a conformationally flexible piperidine ring, which may enhance binding interactions in biological systems. The trifluoromethyl group likely improves metabolic stability and lipophilicity, while the enone system could enable Michael addition reactions, a feature exploited in covalent drug design .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-13-6-2-1-4-11(13)7-8-14(25)24-9-3-5-12(10-24)15-22-23-16(26-15)17(19,20)21/h1-2,4,6-8,12H,3,5,9-10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUAYHMBZNLIEM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClF3N5O2C_{21}H_{17}ClF_{3}N_{5}O_{2}, with a molecular weight of 463.85 g/mol. The structure features a chlorophenyl group and a trifluoromethyl-substituted oxadiazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Key Findings:

  • IC50 Values : In various studies, compounds similar to (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one exhibited IC50 values ranging from 0.12 to 2.78 µM against different cancer cell lines such as MCF-7 and A549, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 (µM)Reference
(E)-3-(2-chlorophenyl)...MCF-70.48
Similar Oxadiazole DerivativeA5491.54
DoxorubicinMCF-71.93

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Key Enzymes : It targets specific enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC), leading to cell cycle arrest and apoptosis .
  • Molecular Docking Studies : These studies suggest strong interactions between the oxadiazole moiety and active sites on cancer-related proteins, enhancing its efficacy as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains.

Key Findings:

  • Antibacterial Activity : Research indicates that derivatives containing the oxadiazole ring exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to (E)-3-(2-chlorophenyl)... showed effective inhibition against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
(E)-3-(2-chlorophenyl)...S. aureus0.25 µg/mL
Similar Oxadiazole DerivativeE. coli0.5 µg/mL

Case Studies

Several case studies have further elucidated the biological activity of similar compounds:

  • Study on Anticancer Properties :
    • A study involving a series of oxadiazole derivatives demonstrated that modifications at the para position of the aromatic ring significantly enhanced anticancer activity, with some compounds showing IC50 values lower than that of established drugs like Tamoxifen .
  • Evaluation of Antimicrobial Efficacy :
    • Another study focused on the antibacterial properties of oxadiazole derivatives found that certain structural modifications led to enhanced activity against resistant strains of bacteria, suggesting potential for development into new antibiotic agents .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, studies have shown that similar oxadiazole derivatives can inhibit cell proliferation and induce apoptosis in human tumor cells.

In one study, derivatives of 1,3,4-oxadiazoles demonstrated significant antitumor activity with mean GI50 values indicating effective growth inhibition across a range of cancer cell lines . The mechanism of action often involves the disruption of cellular signaling pathways that are crucial for cancer cell survival.

Antimicrobial Activity

The presence of halogenated phenyl groups in the compound has been associated with enhanced antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a variety of bacterial and fungal strains. This suggests that (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one may also possess potential as an antimicrobial agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

  • Substituents on the aromatic rings : Variations in halogen or alkyl substituents can significantly affect potency.
  • Piperidine moiety : The piperidine ring contributes to the compound's ability to interact with biological targets effectively.

Synthesis and Derivatives

The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of oxadiazole via cyclization reactions.
  • Introduction of the piperidine ring through nucleophilic substitution.
  • Final coupling with the chlorophenyl group to yield the target compound.

Case Studies and Research Findings

Several studies have focused on similar compounds to elucidate their pharmacological profiles:

StudyCompoundActivityFindings
1,3,4-Oxadiazole DerivativesAnticancerSignificant growth inhibition in multiple cancer cell lines
Piperidine DerivativesAntimicrobialEffective against various bacterial strains
Trifluoromethyl CompoundsAntiviralPotential activity against viral pathogens

These case studies highlight the versatility of compounds containing similar structural features and their potential applications in drug development.

Comparison with Similar Compounds

Core Enone Backbone Modifications

Several analogs share the enone framework but differ in substituents:

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one (): Replaces the piperidine-oxadiazole group with an imidazole-linked phenyl ring. However, the lack of a piperidine ring may reduce conformational flexibility compared to the target compound.
  • (E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): Substitutes the piperidine-oxadiazole with a pyrazole ring bearing phenyl groups. Pyrazole’s hydrogen-bonding capacity could improve target affinity, but the absence of fluorine or trifluoromethyl groups may reduce lipophilicity .

Table 1: Key Structural Differences in Enone-Based Compounds

Compound R1 (Aryl) R2 (Heterocycle) Molecular Weight Notable Features
Target Compound 2-Chlorophenyl Piperidine-1,3,4-oxadiazole ~424.8* Trifluoromethyl enhances stability
() 3-Chloro-4-fluorophenyl Imidazole-phenyl ~340.7 Dual halogenation
() 4-Chlorophenyl Pyrazole-diphenyl ~386.8 Pyrazole hydrogen bonding
() 4-Chlorophenyl Piperidine-furan 315.8 Lower MW, furan oxygen polarity

*Estimated based on C₁₈H₁₆ClF₃N₃O₂.

Heterocyclic Ring Variations

  • Piperidine-Oxadiazole vs. Piperidine-Furan: The compound (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one () replaces oxadiazole with a furan ring.
  • Thiadiazole Analog : (E)-1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one () substitutes oxadiazole with thiadiazole. Sulfur’s larger atomic radius may alter electronic properties and binding kinetics .

Halogenation and Fluorination Trends

  • The target’s 2-chlorophenyl group is distinct from analogs with 4-chlorophenyl () or 3-chloro-4-fluorophenyl (). Ortho-substitution on the phenyl ring may sterically hinder rotations, affecting binding pocket interactions.
  • Fluorinated Derivatives : Compounds like (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () and (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one () incorporate multiple halogens or fluorinated alkyl chains. These modifications enhance metabolic resistance and logP values, though excessive fluorine can lead to toxicity risks .

Physicochemical and Pharmacological Implications

  • Synthetic Accessibility : Many analogs (e.g., ) were synthesized via click chemistry or Suzuki coupling, whereas the target compound’s oxadiazole-piperidine moiety may require multi-step heterocyclic condensation .
  • Crystallography: SHELX software () was frequently used for structural validation, highlighting the prevalence of enone-based compounds in crystallographic studies due to their rigid backbones .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one?

  • Answer : The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides with trifluoroacetic anhydride.
  • Step 2 : Functionalization of the piperidine ring at the 3-position with the oxadiazole moiety.
  • Step 3 : Coupling of the enone system (prop-2-en-1-one) with the 2-chlorophenyl group via a Wittig or aldol condensation reaction.
  • Key Techniques : Microwave-assisted synthesis reduces reaction times (~30–60 minutes) compared to traditional reflux (6–12 hours) .

Q. How is the compound characterized to confirm its structural integrity?

  • Answer : Use spectroscopic and analytical methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole and piperidine rings.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 438.1).
  • X-ray Crystallography : Resolves stereochemistry of the enone system (E-configuration) and dihedral angles between aromatic rings .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Answer :

  • Enzyme Inhibition Assays : Target kinases or proteases (e.g., COX-2, EGFR) using fluorogenic substrates.
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .

Advanced Research Questions

Q. How do structural modifications to the piperidine or oxadiazole moieties affect bioactivity?

  • Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units).
  • Piperidine Substitution : 3-position substitution optimizes target binding (e.g., 3-azetidine analogs show 2-fold higher potency).
  • Oxadiazole Replacement : Replacing 1,3,4-oxadiazole with 1,2,4-triazole reduces activity, indicating electronic effects dominate .

Q. What computational methods predict target interactions and binding modes?

  • Answer :

  • Molecular Docking : AutoDock Vina or MOE software docks the compound into X-ray structures (e.g., PDB: 1M17 for kinase targets).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
  • Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with oxadiazole’s N-atoms) .

Q. How can crystallographic data resolve discrepancies in reported dihedral angles?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K determines:

  • Dihedral Angles : Between the 2-chlorophenyl and oxadiazole rings (e.g., 15.8° vs. 22.3° in conflicting studies), impacting π-π stacking.
  • Torsional Strain : Microwave-synthesized crystals show reduced strain (ΔG = 2.1 kcal/mol) compared to reflux methods .

Q. What strategies address low solubility in biological assays?

  • Answer :

  • Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce phosphate or PEG groups at the enone carbonyl to enhance aqueous solubility .

Data Contradiction Analysis

Q. How to reconcile variations in synthetic yields (40–85%) reported across studies?

  • Answer : Critical factors include:

  • Catalyst Choice : Pd(OAc)₂ vs. CuI in Sonogashira coupling (yield difference: 20%).
  • Solvent Effects : DMF increases byproduct formation vs. acetonitrile (yield drop: 15%).
  • Purification Methods : Flash chromatography (70% recovery) vs. recrystallization (50%) .

Q. Why do biological activity results vary between enzyme inhibition and cell-based assays?

  • Answer :

  • Membrane Permeability : The compound’s logP (~3.5) limits cellular uptake, reducing efficacy in cell assays.
  • Off-Target Effects : Oxadiazole may interact with serum proteins (e.g., albumin binding reduces free concentration) .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.
  • Advanced Characterization : Combine SC-XRD with DFT calculations (B3LYP/6-31G*) to validate electronic properties.
  • Biological Validation : Pair in vitro assays with zebrafish models for rapid toxicity and efficacy profiling.

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